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Introduction
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of

various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors

(GIST).[1] Beyond its direct anti-angiogenic and anti-tumoral effects, Sunitinib has been

shown to modulate the tumor microenvironment and elicit significant changes in the

composition and function of immune cell populations.[2] Notably, Sunitinib can decrease the

frequency of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and

regulatory T cells (Tregs), while promoting an anti-tumor immune response.[3][4] Flow

cytometry is an indispensable tool for dissecting these complex immunomodulatory effects at a

single-cell level.

These application notes provide detailed protocols for the preparation and multi-color flow

cytometric analysis of various immune cell populations from different tissues following

Sunitinib treatment. The included methodologies cover the isolation of peripheral blood

mononuclear cells (PBMCs), splenocytes, and tumor-infiltrating lymphocytes (TILs), along with

recommended antibody panels and data presentation templates.
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The following tables summarize quantitative data on the effects of Sunitinib on key immune

cell populations as determined by flow cytometry. These tables are intended to serve as a

reference for expected outcomes.

Table 1: Effect of Sunitinib on Myeloid-Derived Suppressor Cells (MDSCs)

Species
Tissue/Cell
Type

MDSC
Phenotype

Treatment
Group

Change in
MDSC
Population

Reference

Human

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

CD33+HLA-

DR-/low
Sunitinib

Significant

Decrease
[5]

Human

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

CD14+HLA-

DR-/dim
Sunitinib

Significant

Decrease
[6]

Human

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

CD15+CD14- Sunitinib
Significant

Decrease
[6]

Mouse Spleen CD11b+Gr1+ Sunitinib
Significant

Decrease
[6]

Mouse Tumor CD11b+Gr1+ Sunitinib
Significant

Decrease
[3]

Table 2: Effect of Sunitinib on Regulatory T Cells (Tregs)
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Species
Tissue/Cell
Type

Treg
Phenotype

Treatment
Group

Change in
Treg
Population

Reference

Human

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

CD4+CD25+

FoxP3+
Sunitinib Decrease [4]

Human

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

CD4+CD25hi

ghCD127low
Sunitinib

Significant

Decrease
[7]

Mouse Spleen
CD4+CD25+

FoxP3+
Sunitinib

Significant

Decrease
[4]

Mouse
Draining

Lymph Nodes

CD4+CD25+

FoxP3+
Sunitinib

Significant

Decrease
[4]

Mouse Tumor
CD4+CD25+

FoxP3+
Sunitinib

Significant

Decrease
[4]

Table 3: Effect of Sunitinib on T Lymphocytes
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Species
Tissue/Cell
Type

T Cell
Phenotype

Treatment
Group

Change in T
Cell
Population

Reference

Human

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

CD8+ T Cells
Sunitinib +

SBRT

Increased

Tbet

expression

[5]

Human

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

CD4+ T Cells
Sunitinib +

SBRT

Increased

Tbet

expression

[5]

Mouse Tumor CD8+ T Cells Sunitinib
2-fold

Increase
[3]

Mouse Tumor

Antigen-

specific CD8+

T cells

Sunitinib +

Vaccine

12-fold

Increase
[7]

Table 4: Effect of Sunitinib on Dendritic Cells (DCs)

Species
Tissue/Cell
Type

DC
Phenotype

Treatment
Group

Change in
DC
Population/
Maturation

Reference

Human
Monocyte-

derived DCs

CD80, CD86,

CD83, CCR7

Co-culture

with

Sunitinib-

treated

sarcoma cells

Significant

Upregulation

(maturation)

[8]
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Sunitinib's Impact on STAT3 Signaling in Immune Cells

Receptor Tyrosine Kinases

Intracellular Signaling

Cellular Effects in Immune Cells

VEGFR

STAT3

Activates

PDGFR

Activates

c-KIT

Activates

Sunitinib

Inhibits Inhibits Inhibits

pSTAT3 (active)

Inhibits
(indirectly)

Phosphorylation

MDSC Proliferation
& Survival

Promotes

Treg Development

Promotes

DC Maturation

Inhibits

T Cell Suppression

Promotes

Click to download full resolution via product page

Caption: Sunitinib inhibits RTKs, leading to reduced STAT3 phosphorylation and altered

immune cell function.
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General Workflow for Flow Cytometry Analysis of Immune Cells
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Caption: Workflow for preparing and analyzing immune cells from tissues using flow cytometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b000231?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Isolation and Analysis of Human Peripheral
Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood and subsequent staining for

flow cytometric analysis.

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-buffered saline (PBS)

Ficoll-Paque™ PLUS or other density gradient medium

50 mL conical tubes

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Fc blocking reagent

Fluorochrome-conjugated antibodies (see Table 5 for a recommended panel)

Fixation/Permeabilization buffer (if performing intracellular staining)

Procedure:

Dilute whole blood 1:1 with PBS in a 50 mL conical tube.

Carefully layer the diluted blood over 15 mL of Ficoll-Paque™ PLUS.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs

into a new 50 mL conical tube.

Wash the collected PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10

minutes.
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Discard the supernatant and repeat the wash step.

Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count to

determine cell concentration and viability.

Adjust the cell concentration to 1 x 10^7 cells/mL.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add Fc blocking reagent and incubate for 10 minutes at 4°C.

Add the pre-titrated cocktail of fluorescently conjugated surface antibodies.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g

for 5 minutes between washes.

(Optional for intracellular staining) Resuspend the cell pellet in 100 µL of

Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.

(Optional for intracellular staining) Wash the cells with Permeabilization/Wash Buffer.

(Optional for intracellular staining) Resuspend the cells in Permeabilization/Wash Buffer

containing the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the

dark.

Wash the cells one final time.

Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for acquisition.

Table 5: Recommended Antibody Panel for Human PBMCs
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Marker Fluorochrome Cell Population

CD45 e.g., BV510 All Leukocytes

CD3 e.g., APC T Cells

CD4 e.g., FITC Helper T Cells

CD8 e.g., PE-Cy7 Cytotoxic T Cells

CD19 e.g., PE B Cells

CD14 e.g., PerCP-Cy5.5 Monocytes/Monocytic MDSCs

CD15 e.g., APC-R700 Granulocytic MDSCs

HLA-DR e.g., BV605 (Low/Negative on MDSCs)

CD33 e.g., BV786 Myeloid Cells/MDSCs

CD25 e.g., BV421 (Part of Treg identification)

CD127 e.g., PE-Dazzle594 (Low on Tregs)

FoxP3 e.g., Alexa Fluor 647 (Intracellular) Tregs

Protocol 2: Isolation and Analysis of Murine Splenocytes
This protocol details the preparation of a single-cell suspension from a mouse spleen for flow

cytometry.

Materials:

Mouse spleen

RPMI-1640 medium

70 µm cell strainer

50 mL conical tubes

ACK lysing buffer (for red blood cell lysis)
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Flow Cytometry Staining Buffer

Fluorochrome-conjugated antibodies (see Table 6 for a recommended panel)

Procedure:

Aseptically remove the spleen from the mouse and place it in a petri dish with cold RPMI-

1640.

Place a 70 µm cell strainer over a 50 mL conical tube.

Transfer the spleen to the cell strainer and gently mash it through the mesh using the

plunger of a 3 mL syringe.

Rinse the strainer with an additional 5-10 mL of RPMI-1640 to collect all cells.

Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysing buffer.

Incubate for 5 minutes at room temperature to lyse red blood cells.

Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300-400 x g for 5

minutes at 4°C.

Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining

Buffer.

Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.

Proceed with antibody staining as described in Protocol 1, steps 9-18.

Table 6: Recommended Antibody Panel for Murine Splenocytes
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Marker Fluorochrome Cell Population

CD45 e.g., BV510 All Leukocytes

CD3e e.g., APC T Cells

CD4 e.g., FITC Helper T Cells

CD8a e.g., PE-Cy7 Cytotoxic T Cells

B220 e.g., PE B Cells

CD11b e.g., PerCP-Cy5.5 Myeloid Cells/MDSCs

Gr-1 (Ly-6G/Ly-6C) e.g., APC-R700 MDSCs

Ly-6G e.g., BV605 Granulocytic MDSCs

Ly-6C e.g., BV786 Monocytic MDSCs

CD11c e.g., BV421 Dendritic Cells

F4/80 e.g., PE-Dazzle594 Macrophages

FoxP3 e.g., Alexa Fluor 647 (Intracellular) Tregs

Protocol 3: Isolation and Analysis of Tumor-Infiltrating
Lymphocytes (TILs)
This protocol provides a general method for isolating TILs from solid tumors. Optimization may

be required depending on the tumor type.

Materials:

Tumor tissue

Tumor dissociation kit (e.g., containing collagenase and DNase)

GentleMACS Dissociator or similar mechanical disruption device

70 µm and 40 µm cell strainers
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Density gradient medium (e.g., Percoll or Ficoll)

Flow Cytometry Staining Buffer

Fluorochrome-conjugated antibodies (use panels similar to those for splenocytes, with

potential additions like PD-1 or Tim-3 for exhaustion markers)

Procedure:

Excise the tumor and place it in cold RPMI-1640.

Mince the tumor into small pieces (1-2 mm) using sterile scalpels.

Transfer the minced tissue into a dissociation tube with the appropriate enzymatic digestion

buffer.

Mechanically dissociate the tissue according to the manufacturer's protocol.

Incubate at 37°C with gentle agitation for the recommended time (e.g., 30-60 minutes).

Stop the digestion by adding RPMI-1640 with 10% FBS.

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

Centrifuge at 300-400 x g for 7 minutes at 4°C.

(Optional) To enrich for lymphocytes, resuspend the pellet in a density gradient medium and

centrifuge according to the manufacturer's instructions.

Carefully collect the lymphocyte layer.

Wash the cells with RPMI-1640.

Perform red blood cell lysis if necessary (as in Protocol 2, steps 6-8).

Filter the final cell suspension through a 40 µm cell strainer to remove any remaining clumps.

Resuspend the cells in Flow Cytometry Staining Buffer, perform a cell count, and adjust the

concentration.
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Proceed with antibody staining as described in Protocol 1, steps 9-18.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b000231?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Sunitinib-malate-significantly-inhibits-the-autocrine-IL-6-STAT3-pathway-in-colorectal_fig3_392029199
https://research.pasteur.fr/wp-content/uploads/2022/02/research_pasteur-flow-cytometry-protocols-handbook-flow-cytometry-protocols-handbook.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825407/
https://pubmed.ncbi.nlm.nih.gov/19244102/
https://pubmed.ncbi.nlm.nih.gov/19244102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664264/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Flow_Cytometric_Analysis_of_Splenocytes_in_Pristane_Treated_Mice.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720266/
https://www.researchgate.net/publication/362083169_Isolation_of_tumor-infiltrating_lymphocytes_from_preserved_human_tumor_tissue_specimens_for_downstream_characterization
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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